N-[(E)-(4-ethoxy-1-methyl-2-bicyclo[2.2.2]octanylidene)amino]-4-methylbenzenesulfonamide
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Overview
Description
N-[(E)-(4-ethoxy-1-methyl-2-bicyclo[222]octanylidene)amino]-4-methylbenzenesulfonamide is a complex organic compound with a unique structure that combines a bicyclic octane derivative with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-ethoxy-1-methyl-2-bicyclo[2.2.2]octanylidene)amino]-4-methylbenzenesulfonamide typically involves multiple steps. One common route starts with the preparation of the bicyclic octane derivative, which is then functionalized to introduce the ethoxy and methyl groups. The key step involves the formation of the imine linkage (N=C) through a condensation reaction between the bicyclic ketone and an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions such as temperature and pressure, and the use of continuous flow reactors to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-ethoxy-1-methyl-2-bicyclo[2.2.2]octanylidene)amino]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the imine linkage or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols .
Scientific Research Applications
N-[(E)-(4-ethoxy-1-methyl-2-bicyclo[22
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential bioactivity makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Mechanism of Action
The mechanism of action of N-[(E)-(4-ethoxy-1-methyl-2-bicyclo[2.2.2]octanylidene)amino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The imine linkage and sulfonamide group are key functional groups that can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- **N-[(E)-(4-ethoxy-1-methyl-2-bicyclo[2.2.2]octanylidene)amino]-benzenesulfonamide
- **N-[(E)-(4-ethoxy-1-methyl-2-bicyclo[2.2.2]octanylidene)amino]-4-methylbenzenesulfonamide derivatives with different substituents on the benzene ring .
Uniqueness
This compound is unique due to its combination of a bicyclic octane structure with an imine linkage and a sulfonamide group. This combination of features is not commonly found in other compounds, making it a valuable molecule for research and development in various fields .
Properties
IUPAC Name |
N-[(E)-(4-ethoxy-1-methyl-2-bicyclo[2.2.2]octanylidene)amino]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-4-23-18-11-9-17(3,10-12-18)16(13-18)19-20-24(21,22)15-7-5-14(2)6-8-15/h5-8,20H,4,9-13H2,1-3H3/b19-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXXAKMVCUYVSO-KNTRCKAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC12CCC(CC1)(C(=NNS(=O)(=O)C3=CC=C(C=C3)C)C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC12CCC(CC1)(/C(=N/NS(=O)(=O)C3=CC=C(C=C3)C)/C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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